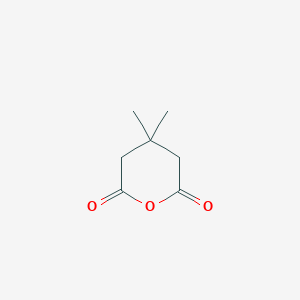
3,3-Dimethylglutaric anhydride
Cat. No. B146770
Key on ui cas rn:
4160-82-1
M. Wt: 142.15 g/mol
InChI Key: HIJQFTSZBHDYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06326372B1
Procedure details


3,3-Dimethylglutaric acid (18.70 g, 116.8 mmol) was dissolved in acetyl chloride (25 mL, 352 mmol), and refluxed for 2 hours. The reaction mixture was evaporated to dryness, and the residue was dissolved in diethyl ether. The ether solution was concentrated on a steam bath, and then cooled to 0° C. for 1 hour. The precipitate was filtered to give the title compound.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4](O)=[O:5].C(Cl)(=O)C>>[CH3:1][C:2]1([CH3:11])[CH2:7][C:8](=[O:10])[O:9][C:4](=[O:5])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)O)(CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in diethyl ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ether solution was concentrated on a steam bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(=O)OC(C1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
